REACTION_CXSMILES
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[CH3:1][C:2]1[N:3]=NNN=1.[CH:7]1([C:10]2[N:11]=[N:12][NH:13][N:14]=2)[CH2:9][CH2:8]1>>[CH:7]1([C:10]2[N:11]=[N:12][N:13]([CH2:1][CH2:2][NH2:3])[N:14]=2)[CH2:9][CH2:8]1
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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CC=1N=NNN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1(CC1)C=1N=NNN1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
This compound is prepared by an analogous procedure to intermediate CK1
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C=1N=NN(N1)CCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |